molecular formula C7H8N4O B14616170 1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- CAS No. 58826-43-0

1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-

Cat. No.: B14616170
CAS No.: 58826-43-0
M. Wt: 164.16 g/mol
InChI Key: LDHTVUXKSNRZLE-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- typically involves the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with various reagents. One common method includes the reaction with hot 1 M sodium hydroxide solution, which affects the ethoxycarbonyl group and the position 6 of the triazolopyridazine system, leading to the formation of benzamide . Another method involves refluxing in diluted hydrochloric acid to yield the hydrochloride form .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to various therapeutic effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- is unique due to its specific structural arrangement, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

58826-43-0

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H8N4O/c1-2-12-7-4-3-6-9-8-5-11(6)10-7/h3-5H,2H2,1H3

InChI Key

LDHTVUXKSNRZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C=NN=C2C=C1

Origin of Product

United States

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